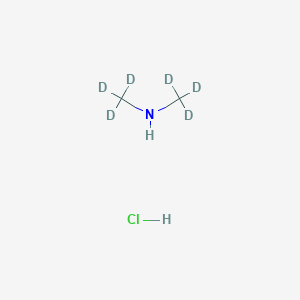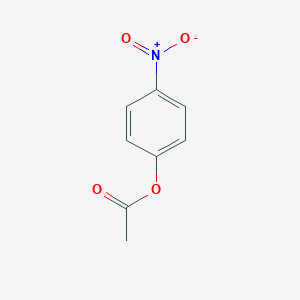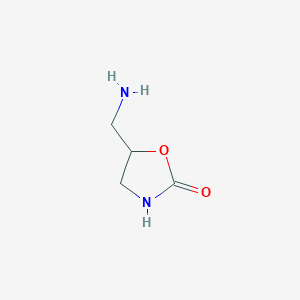
4,6-Dimethoxypyridin-2-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxypyridin-2-amine is an organic compound with the molecular formula C7H10N2O2 It is a derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions and an amino group at the 2 position
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxypyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
Target of Action
It is known that this compound is an important intermediate in the synthesis of various pesticides .
Mode of Action
It is known that it can react with various compounds such as phenol, alcohol, amine, hydrazine, and ester compounds .
Biochemical Pathways
4,6-Dimethoxypyridin-2-amine is synthesized from 2-amino-4,6-dihydroxypyrimidine (ADH) in the presence of potassium carbonate and a phase transfer catalyst (PTC), with dimethyl carbonate (DMC) instead of conventional toxic reagents . The best conversion of ADH and selectivity toward 4,6-Dimethoxypyridin-2-amine were achieved under optimized conditions .
Action Environment
It is known that this compound can react with various compounds such as phenol, alcohol, amine, hydrazine, and ester compounds .
Biochemische Analyse
Biochemical Properties
The biochemical properties of 4,6-Dimethoxypyridin-2-amine are not fully characterized. It is known that pyrimidine derivatives, which are structurally similar to 4,6-Dimethoxypyridin-2-amine, play crucial roles in biochemical reactions . They interact with various enzymes and proteins, often serving as building blocks for nucleic acids .
Cellular Effects
Some pyrimidine derivatives have been shown to exhibit anticancer properties . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrimidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 4,6-Dimethoxypyridin-2-amine in laboratory settings. It is known that the stability and degradation of chemical compounds can significantly impact their long-term effects on cellular function .
Metabolic Pathways
The specific metabolic pathways involving 4,6-Dimethoxypyridin-2-amine are not well-characterized. Pyrimidine derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
The transport and distribution of chemical compounds can be influenced by various factors, including transporters and binding proteins .
Subcellular Localization
The subcellular localization of a compound can significantly impact its activity or function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4,6-Dimethoxypyridin-2-amine can be synthesized through several methods. One common approach involves the methylation of 2-amino-4,6-dihydroxypyridine using dimethyl carbonate in the presence of a phase transfer catalyst such as tetrabutyl ammonium bromide. The reaction is typically carried out at elevated temperatures around 150°C for about 10 hours .
Industrial Production Methods
In industrial settings, the production of 4,6-Dimethoxypyridin-2-amine often involves the use of dimethyl carbonate as a methylating agent due to its non-toxic and environmentally friendly nature. The process is optimized to achieve high conversion rates and selectivity, minimizing the generation of waste and reducing the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Dimethoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amine derivatives. Substitution reactions result in the replacement of methoxy groups with other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-4,6-dimethoxypyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring.
4,6-Dimethoxypyrimidin-2-amine: Another closely related compound with a pyrimidine ring.
Uniqueness
4,6-Dimethoxypyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
4,6-dimethoxypyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYYHFMMWZGEMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)OC)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Bromo-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B32496.png)











![(1S,2S,3S,5S)-5-Amino-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B32547.png)

